1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position makes this compound particularly interesting for various applications in medicinal and agrochemical research .
Mechanism of Action
Target of Action
This compound is a key intermediate for important building blocks relevant to medicinal and agrochemistry
Biochemical Pathways
As a key intermediate in the synthesis of various compounds, it may influence multiple pathways depending on the final product . More research is needed to elucidate these pathways and their downstream effects.
Result of Action
As an intermediate in the synthesis of various compounds, its effects would likely depend on the specific compound it is used to produce .
Preparation Methods
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction yields a mixture of regioisomeric pyrazoles, which can be separated based on their boiling points . Another method includes the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by bromination using N-bromosuccinimide (NBS) under mild conditions .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield different pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination and lithium diisopropylamide (LDA) for lithiation . Major products formed from these reactions include pyrazole carboxylic acids, bromopyrazoles, and other functionalized pyrazoles .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol has several applications in scientific research:
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can be compared with other similar compounds such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound has a trifluoromethyl group at the 3-position instead of the 5-position.
1-Methyl-5-(trifluoromethyl)-2(1H)-pyridinone: This compound has a pyridinone ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-3(5(6,7)8)2-4(11)9-10/h2H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXHKNBIGEWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369289 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119022-51-4 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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